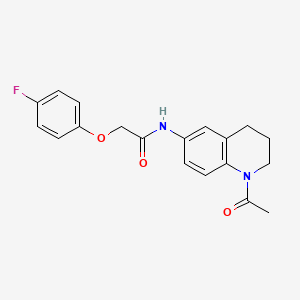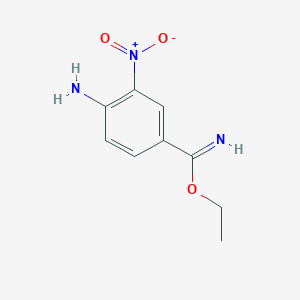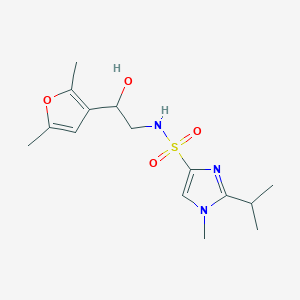
3-(5-Nitropyridin-2-yl)propanoic acid
カタログ番号 B2539041
CAS番号:
119711-30-7
分子量: 196.162
InChIキー: CKNRIXTYAIWEMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitropyridin-2-yl)propanoic acid, also known as NPPA, is a chemical compound that belongs to the pyridine family. It has a molecular formula of C8H8N2O4 and a molecular weight of 196.162 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 3-(5-Nitropyridin-2-yl)propanoic acid consists of a pyridine ring attached to a propanoic acid group . The InChI key for this compound is HAQMFRLYNNBJHX-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .科学的研究の応用
Fluorescence Derivatisation and Sensing Applications
- Fluorescence Derivatisation of Amino Acids : A study describes the coupling of naphthalene-1-ylamino propanoic acid to amino acids for fluorescence derivatisation, creating strongly fluorescent derivatives. These derivatives, when condensed with specific reagents, exhibit strong fluorescence in biological assays, suggesting potential applications in biochemical and medical research for fluorescence tagging and sensing (Frade, Barros, Moura, & Gonçalves, 2007) source.
Molecular Electronics and Diode Applications
- Programmable Molecular Diode : A nitro-substituted compound demonstrated charge-induced conformational switching and rectifying behavior. This suggests its application in molecular electronics, specifically as a memory device or nano-actuator, highlighting the versatility of nitro-substituted compounds in nanotechnology and electronics (Derosa, Guda, & Seminario, 2003) source.
Heterogeneous Catalysis
- Metal-Organic Frameworks (MOFs) as Catalysts : The assembly of nitro-substituted benzenetricarboxylic acid with Cu(II) leads to a new MOF, demonstrating efficiency as a recyclable heterogeneous catalyst for specific organic transformations. This underscores the utility of nitro-substituted compounds in creating catalysts for chemical synthesis (Zhao, Deng, Ma, Ji, & Wang, 2013) source.
Environmental Sensing and Green Chemistry
- Sensing of Environmental Contaminants : A coordination polymer based on a carboxybiphenyl-ylmethylphosphonic acid derivative has been shown to act as an efficient sensor for hazardous environmental contaminants, such as nitrobenzene and dichromate anions. This highlights potential environmental monitoring applications of related compounds (Kan & Wen, 2017) source.
Nitrotoxins and Metabolism
- Toxicity and Metabolism of Nitrotoxins : Studies on glycosides of nitro-substituted propanols and their esters, found in forages, detail their metabolic pathways and toxic effects on livestock, offering insights into the biochemical and environmental implications of nitro-substituted compounds (Anderson, Majak, Rassmussen, Callaway, Beier, Nisbet, & Allison, 2005) source.
Safety and Hazards
特性
IUPAC Name |
3-(5-nitropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-8(12)4-2-6-1-3-7(5-9-6)10(13)14/h1,3,5H,2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRIXTYAIWEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Nitropyridin-2-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-o-Tolyl-pyrimidine-2,4,6-trione
107147-53-5

![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2538958.png)



![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2538964.png)
![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)
![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)


![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)


![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)
